molecular formula C14H12N2O B12893969 Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)- CAS No. 916172-49-1

Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-

Cat. No.: B12893969
CAS No.: 916172-49-1
M. Wt: 224.26 g/mol
InChI Key: SFPIINLBMLIHMY-UHFFFAOYSA-N
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Description

(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the phenyl ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)aldehyde or (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)carboxylic acid.

    Reduction: Formation of (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the induction of apoptosis and the reduction of tumor growth in cancer cells.

Properties

CAS No.

916172-49-1

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

[3-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanol

InChI

InChI=1S/C14H12N2O/c17-9-10-2-1-3-11(8-10)12-4-6-15-14-13(12)5-7-16-14/h1-8,17H,9H2,(H,15,16)

InChI Key

SFPIINLBMLIHMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C3C=CNC3=NC=C2)CO

Origin of Product

United States

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